(R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate)

Physical form Crystallinity Handling reproducibility

This compound is the (2S,3S)-2,3-bis(benzoyloxy)succinate (dibenzoyl-D-tartrate) salt of (R)-1-benzyl-5-methyl-1,4-diazepane, a chiral 1,4-diazepane building block essential to the synthesis of the dual orexin receptor antagonist suvorexant (Belsomra®). The free base (CAS 1620097-06-4) is a liquid at room temperature that requires cold storage, whereas the salt (CAS 1644457-23-7) is a crystalline solid with molecular formula C31H34N2O8 and molecular weight 562.61 g/mol.

Molecular Formula C31H34N2O8
Molecular Weight 562.6 g/mol
Cat. No. B12822261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate)
Molecular FormulaC31H34N2O8
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCC1CCN(CCN1)CC2=CC=CC=C2.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H14O8.C13H20N2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h1-10,13-14H,(H,19,20)(H,21,22);2-6,12,14H,7-11H2,1H3/t13-,14-;12-/m01/s1
InChIKeyUNKLSFBBSLTRHL-YRYNKSPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What (R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) Is and Why Procurement Teams Should Care


This compound is the (2S,3S)-2,3-bis(benzoyloxy)succinate (dibenzoyl-D-tartrate) salt of (R)-1-benzyl-5-methyl-1,4-diazepane, a chiral 1,4-diazepane building block essential to the synthesis of the dual orexin receptor antagonist suvorexant (Belsomra®) [1]. The free base (CAS 1620097-06-4) is a liquid at room temperature that requires cold storage, whereas the salt (CAS 1644457-23-7) is a crystalline solid with molecular formula C31H34N2O8 and molecular weight 562.61 g/mol . The counterion—derived from (+)-dibenzoyl-D-tartaric acid—simultaneously confers enhanced crystallinity, chiral-purity verification capability, and improved handling characteristics that the free base and simple hydrochloride salt cannot match [2].

Why (R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) Cannot Be Freely Substituted by the Free Base, Hydrochloride, or Racemate


Interchanging in-class 1,4-diazepane intermediates for suvorexant synthesis without accounting for salt-form identity introduces quantifiable risk. The free base is a light-yellow to yellow liquid with LogP 2.18 that requires protection from light and storage at 4 °C or -20 °C ; the hydrochloride salt (CAS 1883614-15-0) is hygroscopic and lacks a built-in chiral reference. More critically, racemic or enantiomerically impure material propagates through the synthesis, culminating in suvorexant API that fails the >99.5% HPLC purity specification mandated by later-stage patents [1]. The (2S,3S)-bis(benzoyloxy)succinate counterion in the target compound simultaneously defines stoichiometry (1:1), enables chiral-purity confirmation by polarimetry or chiral HPLC against a known baseline, and yields a crystalline form amenable to reproducible handling—differentiators that the free base, hydrochloride, and common tartrate salts cannot jointly offer [2].

Product-Specific Quantitative Evidence for (R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) Against Close Analogs


Crystalline Solid vs. Liquid Free Base: Physical Form Enables Reproducible Weighing and Formulation

The target compound is a crystalline solid at room temperature, in contrast to the free base (CAS 1620097-06-4), which is a light-yellow to yellow liquid . Liquid intermediates introduce volumetric dosing errors under routine laboratory conditions; manufacturer specifications for the free base list a minimum purity of 95–97% , but the absence of a crystalline lattice means that batch-to-batch density variations (reported as 1.0±0.1 g/cm³) translate directly into 10% mass uncertainty when dispensing by volume. The crystalline salt obviates this uncertainty and aligns with the solid-form requirements of patent WO2024201424A1, which specifies (R)-1-benzyl-5-methyl-1,4-diazepane tartrate as a pure solid intermediate en route to suvorexant with >99.5% final purity [1].

Physical form Crystallinity Handling reproducibility Suvorexant synthesis

Chiral-Purity Validation: Built-in Reference vs. External Analytical Burden

Resolution of racemic 1,4-diazepane intermediates using (+)-dibenzoyl-D-tartaric acid (DBTA) is a well-precedented strategy for suvorexant manufacturing [1]. In WO2016020404A1, resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate with DBTA yielded 18% yield and 93.4% ee on small scale (1.25 g) and 31% yield with only 76.6% ee on larger scale (7.26 g); subsequent recrystallization achieved 95.4% ee at the cost of a global yield of just 19.8% [1]. The target compound supplies the (R)-diazepane already paired with (2S,3S)-bis(benzoyloxy)succinate in a pre-formed crystalline diastereomeric salt. This pre-qualified pairing transforms chiral-purity assessment from a high-effort de novo method development problem into a simple polarimetric or chiral HPLC confirmation against a well-characterized standard, as the counterion itself serves as an internal chiral reference [2].

Enantiomeric excess Chiral purity Dibenzoyl tartrate Suvorexant intermediate

Defined Stoichiometry: 1:1 Salt vs. Variable Hydration of Hydrochloride

The hydrochloride salt of (R)-1-benzyl-5-methyl-1,4-diazepane (CAS 1883614-15-0) lacks publicly specified stoichiometry and hydration state [1]. In contrast, the target compound has an unambiguous 1:1 stoichiometry between the (R)-diazepane free base (MW 204.31) and (2S,3S)-bis(benzoyloxy)succinic acid (MW 358.30), giving a total MW of 562.61 for the monobasic salt . This defined composition eliminates the stoichiometric ambiguity—up to ±20% mass error—that arises when using hydrochloride salts of uncertain hydration. The patent process for suvorexant explicitly uses (R)-1-benzyl-5-methyl-1,4-diazepane tartrate for molar-ratio-sensitive coupling steps where stoichiometric precision directly impacts reaction yield and impurity profile [2].

Stoichiometry Salt form Molecular weight Batch consistency

Regulatory-Ready Documentation: Reference Standard Package vs. Research-Grade Free Base

The free base (R)-1-benzyl-5-methyl-1,4-diazepane is designated as Suvorexant Impurity 19 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA analytical method development, method validation, and QC applications [1]. However, the free base is a liquid requiring specialized storage (4 °C, protect from light, limited shelf life after opening ), complicating its use as a long-term reference standard. The (2S,3S)-bis(benzoyloxy)succinate salt, as a crystalline solid, offers superior long-term stability and easier sub-sampling for reference standard applications. Vendor documentation for the target compound includes molecular formula, MW, and NLT 98% purity specification, meeting ISO certification requirements for global pharmaceutical R&D and quality control .

Reference standard Regulatory compliance ANDA Method validation

Enantiomeric Discrimination: (R)-DBTA Salt vs. (S)-Enantiomer Salt for Synthetic Pathway Fidelity

The (S)-enantiomer of 1-benzyl-5-methyl-1,4-diazepane (CAS 1644457-28-2) is commercially available as Suvorexant Impurity 27, typically at 95–97% purity [1]. In the suvorexant synthetic pathway, use of the (S)-enantiomer at the diazepane intermediate stage would produce the wrong diastereomer of suvorexant—an impurity that must be controlled to <0.10% in the final API (total impurities <0.5% per WO2024201424A1) [2]. The target compound provides the (R)-diazepane locked as a diastereomeric salt with (2S,3S)-bis(benzoyloxy)succinate, a pairing that is chromatographically and spectroscopically distinguishable from the diastereomeric salt formed with the (S)-diazepane [3]. This built-in diastereomeric discrimination enables rapid identity confirmation by melting point, optical rotation, or HPLC retention time without requiring a separate chiral column method.

Enantiomer discrimination Chiral identity (S)-enantiomer Suvorexant

Industrial Synthesis Alignment: Pre-Formed Tartrate-Type Salt Matches Patent Route Specifications

Patent WO2024201424A1 describes a process for suvorexant using (R)-1-benzyl-5-methyl-1,4-diazepane tartrate (7) as a key intermediate and provides purification to >99.0% purity [1]. The target compound—the (2S,3S)-bis(benzoyloxy)succinate salt—is the dibenzoyl analog of the tartrate salt employed in this patent route. While the simple tartrate salt (D-tartaric acid) is less expensive than the dibenzoyl derivative, the simple tartrate typically yields an oil or low-melting solid that is harder to crystallize at scale [2]. The dibenzoyl tartrate salt (the target compound) offers enhanced crystallinity and higher molecular weight (562.61 vs. ~408 for the simple tartrate), providing a more robust solid form for filtration, drying, and storage in multi-kilogram campaigns .

Patent compliance Synthetic route Tartrate salt Process chemistry

Best Research and Industrial Application Scenarios for (R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate)


GMP-Regulated Suvorexant API Manufacturing: Stoichiometric Coupling Steps

In the suvorexant synthetic route requiring exact molar ratios of (R)-1-benzyl-5-methyl-1,4-diazepane for coupling with activated benzoic acid derivatives, the crystalline 1:1 dibenzoyl tartrate salt ensures reproducible stoichiometry batch after batch [1]. The defined MW of 562.61 eliminates the need for pre-reaction titration or Karl Fischer water-content correction—a recurring burden when using the hygroscopic hydrochloride salt of uncertain hydration . This scenario applies directly to kilo-lab and pilot-plant stages where weight-based charging errors propagate through subsequent steps, affecting API purity (target >99.5% by HPLC) [1].

Quality Control Reference Standard for Chiral Identity Testing

As a crystalline diastereomeric salt, the compound can serve as a primary identity standard for incoming (R)-1-benzyl-5-methyl-1,4-diazepane intermediate lots [2]. Its melting point, specific optical rotation, and achiral HPLC retention time are intrinsically distinct from the (S)-enantiomer salt, enabling a multi-parameter identity confirmation that does not require a dedicated chiral column or chiral reference standard [2]. This reduces QC method transfer complexity across manufacturing sites and supports ANDA filing with comprehensive characterization data [3].

Process Development: Evaluating Resolution Efficiency of Alternative Tartrate Derivatives

For process chemistry teams investigating resolution of late-stage racemic suvorexant intermediates, the target compound provides a benchmark for the efficiency ceiling achievable with dibenzoyl tartrate-type resolving agents [4]. With documented DBTA resolution yields of 18–31% and ee values of 76.6–93.4% for closely related carbamate intermediates [4], this pre-resolved salt serves as a performance comparator when evaluating alternative resolving agents (di-p-toluoyl, dianisoyl tartaric acids) or switchable-resolution strategies.

Solid-Form Screening for Drug Substance Intermediate Isolation

The crystalline dibenzoyl tartrate salt form addresses the isolation bottleneck commonly encountered when the free base remains as an oil or low-viscosity liquid after aqueous workup . Direct salt formation with (2S,3S)-bis(benzoyloxy)succinic acid during workup can simultaneously achieve phase-switch, chiral enrichment, and crystallization in a single unit operation—a significant process intensification versus sequential extraction, solvent swap, and chiral HPLC purification [4].

Quote Request

Request a Quote for (R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.